![molecular formula C18H17N3O5S2 B2782348 (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide CAS No. 895472-60-3](/img/structure/B2782348.png)
(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as MNB-Tosyl and is known for its potential therapeutic applications. In
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit significant activity against certain types of bacteria
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . It can be hypothesized that, like other similar compounds, it may interact with its targets leading to changes at the molecular level that result in its observed effects .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MNB-Tosyl in lab experiments is its potent antitumor activity against a variety of cancer cell lines. The compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases. In addition, MNB-Tosyl has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative disorders.
One of the limitations of using MNB-Tosyl in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on normal cells as well as cancer cells, and its toxicity profile needs to be further studied. In addition, the mechanism of action of MNB-Tosyl is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
Zukünftige Richtungen
There are several future directions for the study of MNB-Tosyl. One area of research is the development of new analogs and derivatives of the compound with improved potency and selectivity. Another area of research is the study of the compound's potential as a treatment for infectious diseases, including bacterial and fungal infections. In addition, further research is needed to elucidate the mechanism of action of MNB-Tosyl and to identify its molecular targets and signaling pathways. Finally, the compound's potential as a treatment for neurodegenerative disorders such as Alzheimer's disease needs to be further explored.
Synthesemethoden
The synthesis of MNB-Tosyl involves the reaction of 3-methyl-6-nitrobenzo[d]thiazole with tosylpropanamide in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction and yields the desired product in good yields. The purity of the product can be improved through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
MNB-Tosyl has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, infectious diseases, and neurodegenerative disorders. The compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases. In addition, MNB-Tosyl has been studied for its neuroprotective effects and its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-12-3-6-14(7-4-12)28(25,26)10-9-17(22)19-18-20(2)15-8-5-13(21(23)24)11-16(15)27-18/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGAEVXUDPMJOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.